molecular formula C18H27N5O3S B13993240 Ethyl 4-methyl-2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanoate CAS No. 23404-72-0

Ethyl 4-methyl-2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanoate

Cat. No.: B13993240
CAS No.: 23404-72-0
M. Wt: 393.5 g/mol
InChI Key: NMRIDGAOSTVNBE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanoate typically involves multiple steps:

    Formation of the Purine Derivative: The initial step involves the synthesis of the purine derivative, which can be achieved through the reaction of appropriate starting materials under controlled conditions.

    Thioether Formation: The purine derivative is then reacted with a thiol compound to form the thioether linkage.

    Amidation: The thioether is further reacted with a pentanoic acid derivative to form the amide bond.

    Esterification: Finally, the compound undergoes esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the purine ring or the thioether linkage.

    Reduction: Reduced forms of the ester or amide groups.

    Substitution: Substituted purine derivatives or ester groups.

Scientific Research Applications

Ethyl 4-methyl-2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanoate is unique due to its specific structural features, such as the combination of a purine derivative with a pentanoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

23404-72-0

Molecular Formula

C18H27N5O3S

Molecular Weight

393.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanoate

InChI

InChI=1S/C18H27N5O3S/c1-4-26-18(25)13(9-12(2)3)23-14(24)7-5-6-8-27-17-15-16(20-10-19-15)21-11-22-17/h10-13H,4-9H2,1-3H3,(H,23,24)(H,19,20,21,22)

InChI Key

NMRIDGAOSTVNBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C)C)NC(=O)CCCCSC1=NC=NC2=C1NC=N2

Origin of Product

United States

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